1-Ethoxy-2-[3-(2-ethoxyphenoxy)propoxy]benzene
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Overview
Description
1-Ethoxy-2-[3-(2-ethoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is notable for its complex structure, which includes multiple ether linkages and aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-2-[3-(2-ethoxyphenoxy)propoxy]benzene typically involves the reaction of 1-ethoxy-2-bromobenzene with 3-(2-ethoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-2-[3-(2-ethoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding phenolic compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the ether linkages to form alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Phenolic compounds
Reduction: Alcohols
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
1-Ethoxy-2-[3-(2-ethoxyphenoxy)propoxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving ether linkages.
Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2-[3-(2-ethoxyphenoxy)propoxy]benzene involves its interaction with various molecular targets. The ether linkages in the compound can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, affecting their activity and function. The aromatic rings can also engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethoxy-2-[3-(2-methylphenoxy)propoxy]benzene
- 1-Ethoxy-2-[3-(2-ethylphenoxy)propoxy]benzene
Uniqueness
1-Ethoxy-2-[3-(2-ethoxyphenoxy)propoxy]benzene is unique due to its specific arrangement of ether linkages and aromatic rings. This structure imparts distinct chemical and physical properties, such as solubility and reactivity, which differentiate it from similar compounds. Its multiple ether linkages also provide a versatile platform for further chemical modifications and functionalization.
Properties
IUPAC Name |
1-ethoxy-2-[3-(2-ethoxyphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-3-20-16-10-5-7-12-18(16)22-14-9-15-23-19-13-8-6-11-17(19)21-4-2/h5-8,10-13H,3-4,9,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUXCBSSFKLMKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC=CC=C2OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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